Potassium benzo[b]thiophene-2-yltrifluoroborate
Overview
Description
Potassium benzo[b]thiophene-2-yltrifluoroborate is an organoboron compound with the molecular formula C8H5BF3KS. It is a white solid that is soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide . This compound is used in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium benzo[b]thiophene-2-yltrifluoroborate can be synthesized through the reaction of benzo[b]thiophene with boron trifluoride etherate, followed by treatment with potassium fluoride. The reaction typically occurs in an organic solvent such as tetrahydrofuran under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Types of Reactions:
Substitution Reactions: this compound undergoes substitution reactions where the trifluoroborate group is replaced by other functional groups.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Reagents: Palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran or dimethyl sulfoxide.
Conditions: Reactions are typically carried out under an inert atmosphere at elevated temperatures.
Major Products: The major products formed from these reactions are often complex organic molecules used in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
Potassium benzo[b]thiophene-2-yltrifluoroborate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism by which potassium benzo[b]thiophene-2-yltrifluoroborate exerts its effects is primarily through its role as a reagent in cross-coupling reactions. The trifluoroborate group acts as a nucleophile, participating in the formation of carbon-carbon bonds. The palladium catalyst facilitates the transfer of the benzo[b]thiophene group to the target molecule, resulting in the desired product .
Comparison with Similar Compounds
- Potassium benzothiophene-2-trifluoroborate
- Potassium 2-benzothiophenetrifluoroborate
Comparison: Potassium benzo[b]thiophene-2-yltrifluoroborate is unique due to its specific structure, which includes the benzo[b]thiophene moiety. This structure imparts distinct reactivity and selectivity in chemical reactions compared to other similar compounds. Its ability to participate in Suzuki-Miyaura cross-coupling reactions makes it particularly valuable in the synthesis of complex organic molecules .
Properties
IUPAC Name |
potassium;1-benzothiophen-2-yl(trifluoro)boranuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BF3S.K/c10-9(11,12)8-5-6-3-1-2-4-7(6)13-8;/h1-5H;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGVKIMBMAAMJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC2=CC=CC=C2S1)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BF3KS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670219 | |
Record name | Potassium (1-benzothiophen-2-yl)(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70670219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
661465-45-8 | |
Record name | Borate(1-), benzo[b]thien-2-yltrifluoro-, potassium (1:1), (T-4)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=661465-45-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Potassium (1-benzothiophen-2-yl)(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70670219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 661465-45-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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